

Manufacturing process of Disperse Yellow 54 from 2-Methyl-3-hydroxyquinoline

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Compound of Interest

Compound Name: Disperse yellow 54

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An In-depth Technical Guide to the Manufacturing of Disperse Yellow 54

Audience: Researchers, scientists, and chemical manufacturing professionals.

Abstract: This technical guide provides a comprehensive overview of the manufacturing process for C.I. **Disperse Yellow 54** (CAS No. 7576-65-0), a quinophthalone dye primarily synthesized from 2-Methyl-3-hydroxyquinoline. The document details the core chemical reaction, experimental protocols for a modern, environmentally conscious manufacturing process, and key quantitative data. Visual diagrams of the synthesis pathway and experimental workflow are included to facilitate a clear understanding of the process.

Introduction

Disperse Yellow 54, also known as C.I. 47020 or 3-Hydroxyquinophthalone, is a bright yellow dye with high light fastness, belonging to the quinophthalone class of colorants.^{[1][2]} It is principally used for the dyeing and printing of hydrophobic synthetic fibers, most notably polyester, due to its low water solubility and excellent sublimation fastness.^{[1][3]} The synthesis is a high-temperature condensation reaction, and recent advancements have focused on creating more environmentally friendly processes by reducing or eliminating the use of high-boiling point organic solvents.^[4]

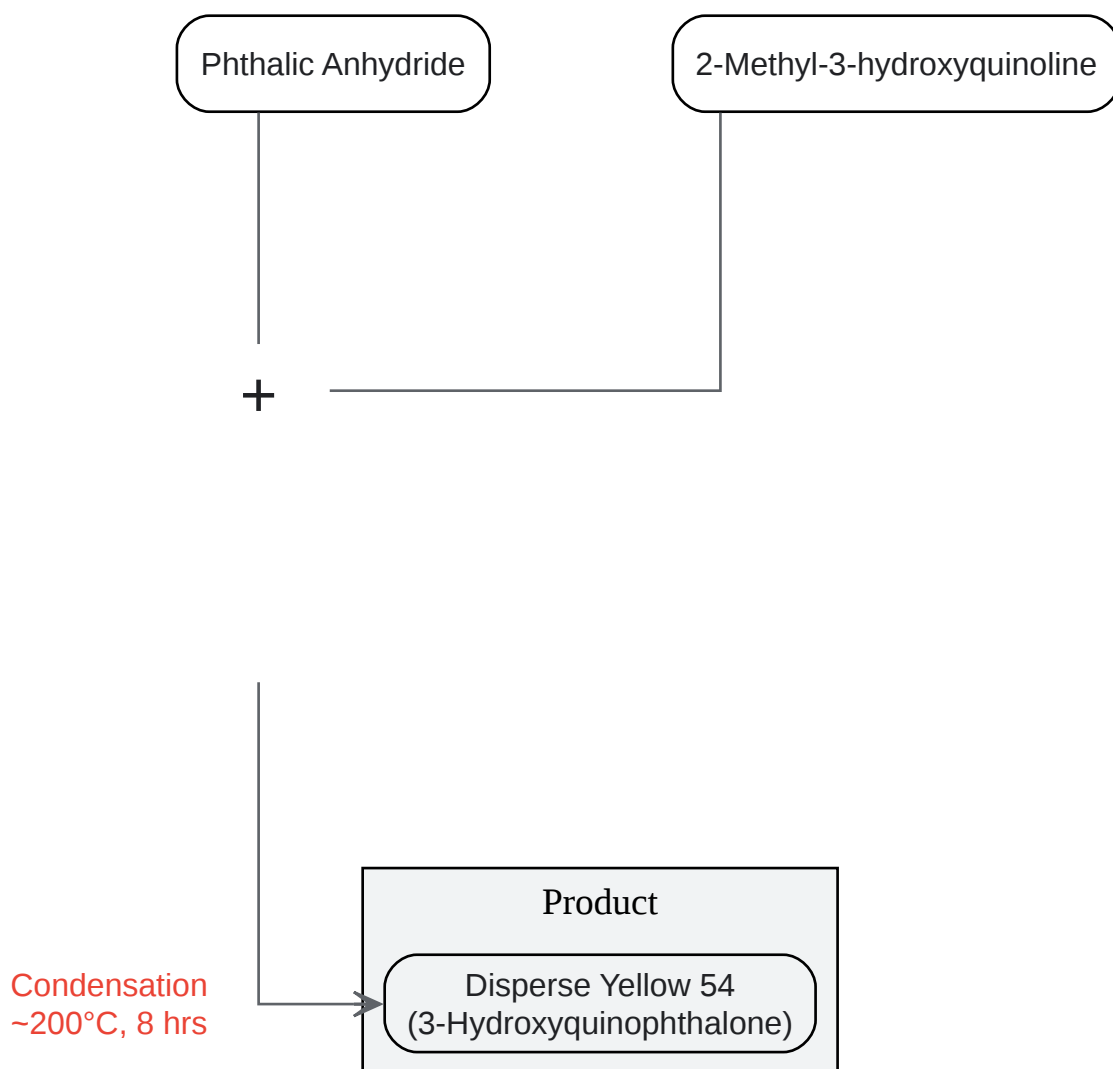
Physicochemical and Product Data

A summary of the essential properties of **Disperse Yellow 54** is provided below.

Property	Value
Chemical Name	2-(3-Hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
Molecular Formula	C ₁₈ H ₁₁ NO ₃
Molecular Weight	289.28 g/mol [1][2]
Appearance	Orange / Brown powder[1][2]
Melting Point	265 °C[1]
CAS Number	7576-65-0[2]
Achievable Purity	98% - 99.5%[3][4]

Synthesis Pathway and Mechanism

The core manufacturing process for **Disperse Yellow 54** involves the condensation of 2-Methyl-3-hydroxyquinoline with phthalic anhydride.[2] This reaction forms the characteristic quinophthalone structure. An alternative, closely related pathway utilizes 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting quinoline derivative, which also reacts with phthalic anhydride.[3][5]



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Caption: Synthesis of **Disperse Yellow 54** via condensation reaction.

Experimental Protocols

The following sections describe a modern, solvent-free industrial-scale protocol adapted from patented manufacturing processes.[4] This method enhances product purity and environmental safety by eliminating the need for high-boiling point solvents like trichlorobenzene.[3][4]

Reaction Conditions

The condensation reaction is performed under specific high-temperature conditions to ensure complete reaction and high yield.

Parameter	Condition
Temperature	200 ± 20 °C[3][4]
Reaction Time	8 hours[3][4]
Solvent	Solvent-free (direct melt/kneading)[4][6]
Reactant Ratio	Phthalic Anhydride : 2-Methyl-3-hydroxyquinoline ≈ 2:1 (by weight)[4]
Pressure	Atmospheric

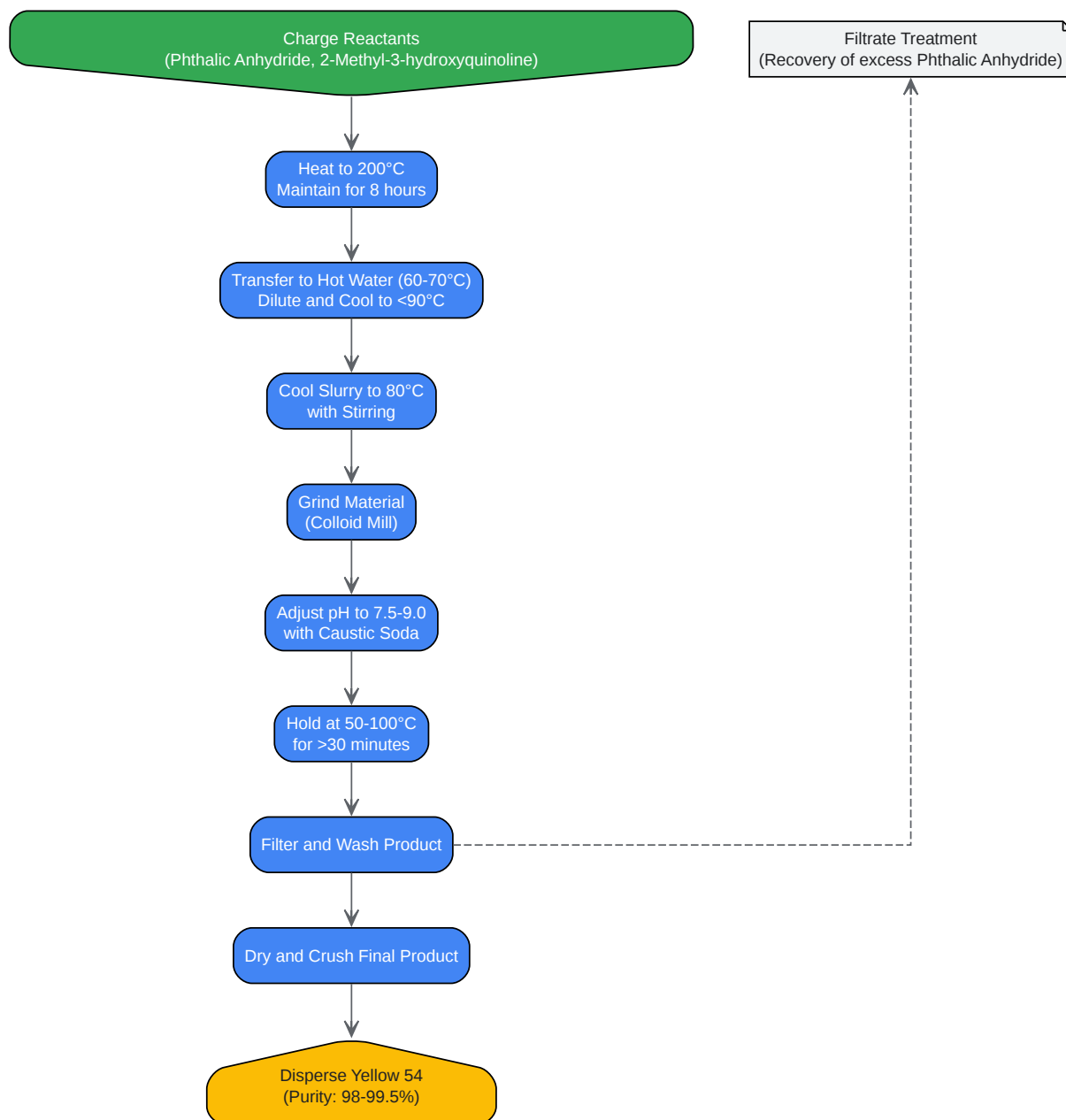
Detailed Manufacturing and Purification Protocol

- **Charging Reactor:** A 2,000-liter reactor is charged with approximately 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.[4]
- **Heating and Reaction:** The mixture is heated. Stirring is initiated at approximately 140°C once the materials begin to melt. The temperature is raised to 200°C over a period of about 2 hours and maintained for 8 hours to complete the condensation reaction.[4]
- **Dilution (Quenching):** While still hot, the reaction mass is carefully transferred into a dilution tank containing 2,000 liters of hot water (60-70°C). The temperature in the dilution tank is controlled to not exceed 90°C.[4]
- **Cooling and Grinding:** The resulting slurry is cooled to approximately 80°C while under constant stirring. The material is then passed through a colloid mill to break down any agglomerated particles, ensuring a fine, uniform dispersion.[4]
- **pH Adjustment and Purification:** The ground slurry is moved to a neutralization vessel. The pH is adjusted to between 7.5 and 9.0 (e.g., 8.5) using a base such as liquid caustic soda. This step converts unreacted phthalic anhydride into water-soluble sodium phthalate and helps dissolve other acidic impurities.[3][4] The mixture is held at a temperature between 50-100°C for at least 30 minutes to ensure complete dissolution of impurities.[4]
- **Isolation and Washing:** The purified product is isolated by filtration. The filter cake is then washed with water until the filtrate is neutral.[4]

- Drying: The final product is dried and crushed to yield **Disperse Yellow 54** as a fine powder.
[3]

Manufacturing Workflow Diagram

The following diagram illustrates the key stages of the solvent-free manufacturing process, from raw materials to the final product.



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Caption: Workflow for the solvent-free synthesis of **Disperse Yellow 54**.

Conclusion

The manufacturing of **Disperse Yellow 54** from 2-Methyl-3-hydroxyquinoline and phthalic anhydride is a well-established process in the dye industry. Modern protocols have shifted towards solvent-free or "greener" methods that not only reduce environmental impact but also simplify the post-reaction workup. The detailed protocol and workflow provided in this guide outline a robust and efficient method for producing high-purity **Disperse Yellow 54**, suitable for its primary applications in the coloration of synthetic textiles.

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